![molecular formula C5H6N2OS B1383678 5-Ethyl-1,3,4-thiadiazole-2-carbaldehyde CAS No. 2044797-24-0](/img/structure/B1383678.png)
5-Ethyl-1,3,4-thiadiazole-2-carbaldehyde
Overview
Description
The 1,3,4-thiadiazole moiety, which includes “5-Ethyl-1,3,4-thiadiazole-2-carbaldehyde”, exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The presence of the =N-C-S- moiety and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The 1,3,4-thiadiazole derivatives possess a wide range of biological activities such as anticancer/antitumor, anticonvulsant, antidiabetic, anti-inflammatory, antidepressant, antihypertensive, antiviral, antimicrobial, antioxidant, anti-leishmanial, and neuroprotective .Chemical Reactions Analysis
The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .Scientific Research Applications
Synthesis and Chemical Properties
- A synthesis method for heterocycles combining carbazole and 1,3,4-thiadiazole moieties involves reacting 9-ethyl-9H-carbazol-3-carbaldehyde with 4-arylthiosemicarbazides. This method offers mild conditions and simple manipulation (Li & Xing, 2012).
- 5-(9-Ethyl-9H-carbazol-3-yl)-N-aryl-1,3,4-thiadiazol-2-amines are synthesized through a two-step process involving manganese dioxide in acetone at room temperature, yielding high-quality compounds (Li & Xing, 2012).
Biological and Medicinal Applications
- Compounds containing 1,3,4-thiadiazole moiety demonstrate moderate antimicrobial activity. The structure of these compounds, including 4-(5-(ethylthio)-1,3,4-thiadiazol-2-ylamino)-2-oxo-2H-chromene-3-carbaldehyde, was confirmed through various spectroscopic methods (Govori et al., 2014).
- In the field of health pharmaceutics and agriculture, 1,3,4-thiadiazole molecules have significant importance. Derivatives of 2-amino-5-ethyl-1,3,4-thiadiazole, synthesized through cyclization, have shown antibacterial and antifungal activities (Makwane et al., 2018).
Material Science and Chemistry
- The crystal and molecular structure of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde has been characterized, revealing intermolecular interactions that stabilize its crystal structure (Banu et al., 2010).
- Gas-phase elimination reactions of compounds like ethyl (5-cyanomethyl-1,3,4-thiadiazol-2-yl)carbamate, related to the thiadiazole structure, have been computationally studied to understand their thermal decomposition mechanism (Velez et al., 2015).
properties
IUPAC Name |
5-ethyl-1,3,4-thiadiazole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c1-2-4-6-7-5(3-8)9-4/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOAPYBITGETNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-1,3,4-thiadiazole-2-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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